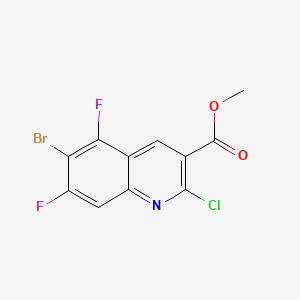![molecular formula C11H12N2O B13644456 6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)
6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one is a synthetic compound belonging to the class of spiroindolines. These compounds are characterized by their unique spirocyclic structure, which consists of a cyclobutane ring fused to an indoline moiety. This structural motif imparts significant biological activity and potential therapeutic applications to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a [2+2] cycloaddition reaction between a suitable olefin and a dichloroketene. This reaction is carried out under thermal conditions to yield the spirocyclic intermediate.
Amination: The spirocyclic intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under basic conditions to introduce the amino group at the desired position.
Cyclization: The final step involves the cyclization of the aminated intermediate to form the indoline ring, completing the synthesis of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one.
Industrial Production Methods
Industrial production of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions conducted under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives of the spirocyclic core.
Reduction: Reduced forms of the spirocyclic compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Interact with Receptors: Act as an agonist or antagonist at various receptor sites, influencing cellular signaling and response.
Modulate Gene Expression: Affect the expression of specific genes involved in disease processes, leading to therapeutic effects.
Comparison with Similar Compounds
6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one can be compared with other spiroindoline compounds, such as:
1-(6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone: Similar spirocyclic structure but with a cyclopropane ring instead of cyclobutane.
Spiro[cyclopentane-1,3’-indolin]-2’-one: Contains a cyclopentane ring, offering different steric and electronic properties.
Spiro[cyclohexane-1,3’-indolin]-2’-one: Features a cyclohexane ring, providing increased rigidity and potential for different biological activity.
The uniqueness of 6’-Aminospiro[cyclobutane-1,3’-indolin]-2’-one lies in its specific spirocyclic structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
6-aminospiro[1H-indole-3,1'-cyclobutane]-2-one |
InChI |
InChI=1S/C11H12N2O/c12-7-2-3-8-9(6-7)13-10(14)11(8)4-1-5-11/h2-3,6H,1,4-5,12H2,(H,13,14) |
InChI Key |
QAGOLTLTECYYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C3=C(C=C(C=C3)N)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


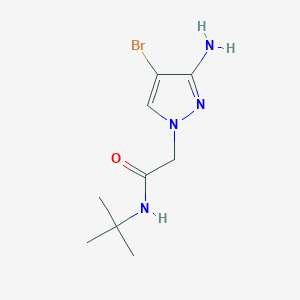

![8-Methylpyrido[4,3-d]pyrimidin-5-ol](/img/structure/B13644397.png)

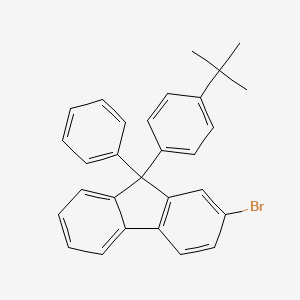
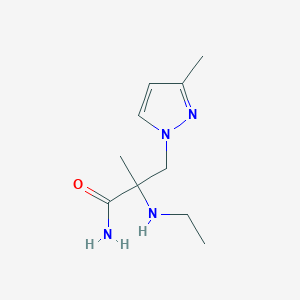

![4-[3-[10-[3,5-bis(4-formylphenyl)phenyl]anthracen-9-yl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13644418.png)
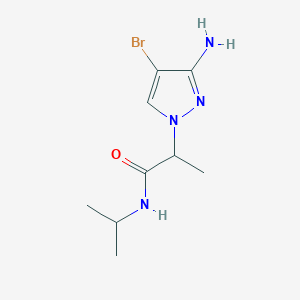
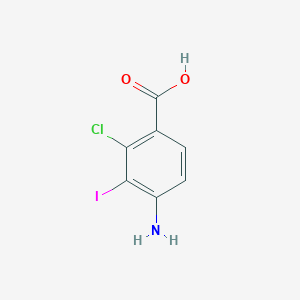
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(methylsulfanyl)phenyl]propanoicacid](/img/structure/B13644432.png)
